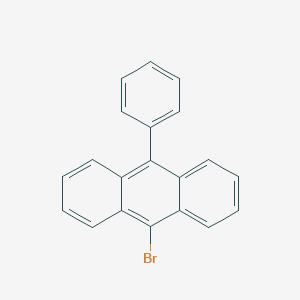

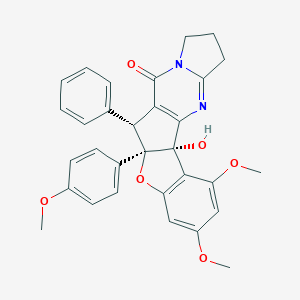

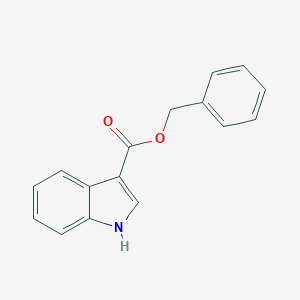

![molecular formula C9H3ClF3NO2S B179358 Ácido 5-cloro-7-(trifluorometil)tieno[3,2-b]piridina-3-carboxílico CAS No. 680210-98-4](/img/structure/B179358.png)

Ácido 5-cloro-7-(trifluorometil)tieno[3,2-b]piridina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives has been a significant research topic due to their wide applications in the agrochemical, pharmaceutical, and functional materials fields . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular formula of “5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid” is C9H3ClF3NO2S . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are considered to be derived from the unique physicochemical properties of fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid” include a molecular weight of 295.67 g/mol . The compound has a complexity of 342 and a topological polar surface area of 67.4 Ų .Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives play a significant role in various biochemical reactions due to their unique physicochemical properties .

Result of Action

It is known that trifluoromethylpyridines and their derivatives have significant biological activities, which are thought to be due to their unique physicochemical properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid in lab experiments include its potent inhibitory activity against JAK3, its selectivity for JAK3 over other JAK family members, and its ability to reduce the production of pro-inflammatory cytokines. However, its limitations include its potential toxicity and the need for careful dosing and monitoring in in vivo experiments.

Direcciones Futuras

For research on 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid include the development of more selective JAK3 inhibitors with improved pharmacokinetic properties, the investigation of the potential use of JAK3 inhibitors in the treatment of other autoimmune diseases, and the exploration of the role of JAK3 in cancer and other diseases.

Métodos De Síntesis

The synthesis of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid involves the condensation of 2-chloro-5-nitrothiophene with 2,3,5,6-tetrafluoropyridine in the presence of a base to form 5-chloro-7-nitrothieno[3,2-b]pyridine. This intermediate is then reduced to 5-chloro-7-aminothieno[3,2-b]pyridine, which is subsequently reacted with ethyl 2-bromo-3-oxobutanoate to form the final product.

Aplicaciones Científicas De Investigación

Industria Agroquímica

Ácido 5-cloro-7-(trifluorometil)tieno[3,2-b]piridina-3-carboxílico: es un intermedio clave en la síntesis de agroquímicos. La porción de trifluorometilpiridina (TFMP) es fundamental para el desarrollo de nuevos pesticidas . Las propiedades fisicoquímicas únicas que imparten los átomos de flúor contribuyen a la eficacia de estos compuestos para proteger los cultivos de las plagas.

Investigación Farmacéutica

Este compuesto sirve como precursor en la síntesis farmacéutica. El grupo TFMP se encuentra en varios productos farmacéuticos y veterinarios, algunos de los cuales actualmente se encuentran en ensayos clínicos . Su incorporación a las moléculas de fármacos puede alterar significativamente su estabilidad metabólica y biodisponibilidad.

Ciencia de Materiales

El motivo estructural del compuesto es beneficioso en el desarrollo de materiales funcionales. Sus características únicas pueden influir en las propiedades físicas de los materiales, lo que podría conducir a avances en este campo .

Síntesis Orgánica

Como intermedio, This compound se utiliza en la síntesis orgánica para introducir el grupo TFMP en varios marcos moleculares. Esto puede conducir a la creación de compuestos con propiedades y actividades novedosas .

Medicina Veterinaria

Al igual que sus aplicaciones en medicina humana, los derivados de este compuesto se utilizan en medicina veterinaria. La porción TFMP puede mejorar la actividad y la selectividad de los fármacos veterinarios .

Investigación Química

Los investigadores utilizan este compuesto para estudiar los efectos del grupo TFMP en las propiedades químicas, como la reactividad y la estabilidad. Es una herramienta valiosa para comprender el papel de los grupos fluorados en las reacciones químicas .

Análisis Bioquímico

Biochemical Properties

5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .

Additionally, 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid has been observed to bind to certain protein targets, influencing their function and stability. For example, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis .

Furthermore, 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can impact gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes. This can result in altered cellular metabolism, including shifts in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

In addition, 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can modulate gene expression by interacting with transcription factors or nuclear receptors. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .

Long-term exposure to 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .

Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic effect without inducing toxicity .

Metabolic Pathways

5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting compounds .

Transport and Distribution

The transport and distribution of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are known to play a role in the efflux of xenobiotics and endogenous compounds . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .

Propiedades

IUPAC Name |

5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3NO2S/c10-5-1-4(9(11,12)13)7-6(14-5)3(2-17-7)8(15)16/h1-2H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIHRSIOWDECJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CS2)C(=O)O)N=C1Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

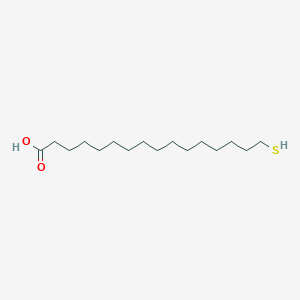

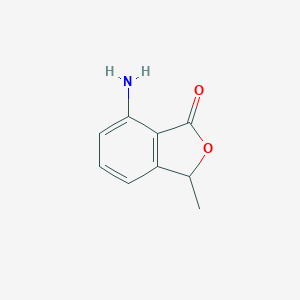

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)

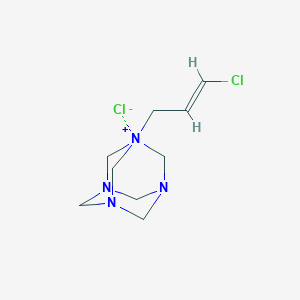

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)